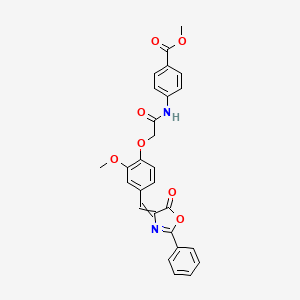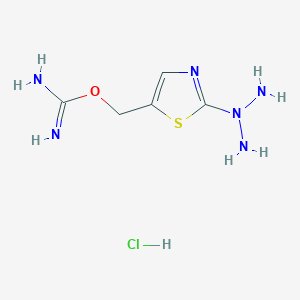
(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride is a chemical compound with the molecular formula C5H11ClN6OS and a molecular weight of 238.69844 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a triazan group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride typically involves the reaction of appropriate thiazole derivatives with triazan compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamimidate: A simpler compound with similar functional groups but lacking the thiazole ring.
Thiazole derivatives: Compounds with a thiazole ring but different substituents, offering varying chemical and biological properties.
Uniqueness
(2-(Triazan-2-yl)thiazol-5-yl)methyl carbamimidate hydrochloride stands out due to its unique combination of a thiazole ring and a triazan group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H11ClN6OS |
|---|---|
Molecular Weight |
238.70 g/mol |
IUPAC Name |
[2-(diaminoamino)-1,3-thiazol-5-yl]methyl carbamimidate;hydrochloride |
InChI |
InChI=1S/C5H10N6OS.ClH/c6-4(7)12-2-3-1-10-5(13-3)11(8)9;/h1H,2,8-9H2,(H3,6,7);1H |
InChI Key |
OCTHJACOGRIZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N(N)N)COC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

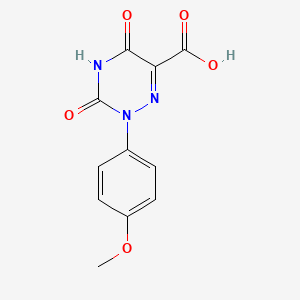

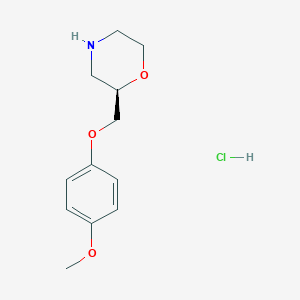
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)
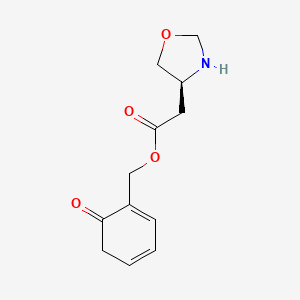

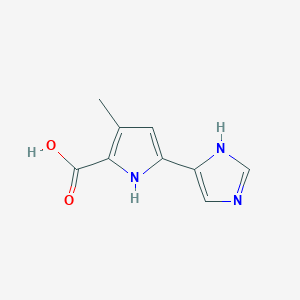
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)

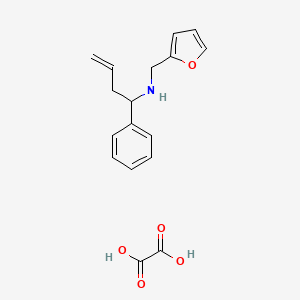
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
